1-(1,8-Naphthyridin-2-yl)cyclopropanamine 1-(1,8-Naphthyridin-2-yl)cyclopropanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15986612
InChI: InChI=1S/C11H11N3/c12-11(5-6-11)9-4-3-8-2-1-7-13-10(8)14-9/h1-4,7H,5-6,12H2
SMILES:
Molecular Formula: C11H11N3
Molecular Weight: 185.22 g/mol

1-(1,8-Naphthyridin-2-yl)cyclopropanamine

CAS No.:

Cat. No.: VC15986612

Molecular Formula: C11H11N3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

1-(1,8-Naphthyridin-2-yl)cyclopropanamine -

Specification

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
IUPAC Name 1-(1,8-naphthyridin-2-yl)cyclopropan-1-amine
Standard InChI InChI=1S/C11H11N3/c12-11(5-6-11)9-4-3-8-2-1-7-13-10(8)14-9/h1-4,7H,5-6,12H2
Standard InChI Key XATJGCLNZVBJCC-UHFFFAOYSA-N
Canonical SMILES C1CC1(C2=NC3=C(C=CC=N3)C=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(1,8-Naphthyridin-2-yl)cyclopropanamine belongs to the naphthyridine class of heterocyclic compounds, which feature a fused bicyclic system containing two nitrogen atoms. The compound’s IUPAC name, 1-(1,8-naphthyridin-2-yl)cyclopropan-1-amine, reflects its core structure: a naphthyridine ring (positions 1,8) linked to a cyclopropane ring bearing an amine group. Key molecular descriptors include:

PropertyValue
Molecular FormulaC11H11N3\text{C}_{11}\text{H}_{11}\text{N}_{3}
Molecular Weight185.22 g/mol
Canonical SMILESC1CC1(C2=NC3=C(C=CC=N3)C=C2)N
InChI KeyXATJGCLNZVBJCC-UHFFFAOYSA-N

The planar naphthyridine system enables π-π stacking interactions with biological targets, while the cyclopropane ring introduces steric constraints that may influence binding specificity .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 1-(1,8-naphthyridin-2-yl)cyclopropanamine likely involves multi-step sequences common to naphthyridine derivatives. A plausible pathway includes:

  • Naphthyridine Core Formation: Cyclocondensation of aminopyridine derivatives with ketones or aldehydes under acidic conditions.

  • Cyclopropanation: Introduction of the cyclopropane ring via [2+1] cycloaddition using diazo compounds or Simmons-Smith reagents .

  • Amine Functionalization: Selective amination at the cyclopropane position using ammonia or protected amine precursors.

Key challenges include avoiding ring-opening reactions of the strained cyclopropane during synthesis and ensuring regioselectivity in naphthyridine substitution .

Chemical Reactivity

The compound’s reactivity is dominated by:

  • Electrophilic Aromatic Substitution: The naphthyridine ring undergoes nitration or halogenation at electron-deficient positions (e.g., C4 or C5).

  • Amine Participation: The primary amine group engages in nucleophilic reactions, such as acylation or Schiff base formation, which are critical for prodrug development.

Biological Activities and Mechanisms

Neurological Applications

Naphthyridines modulate neurotransmitter systems implicated in Alzheimer’s disease and depression. For example, 2-(1,8-naphthyridin-2-yl)-phenol enhances STAT1 signaling, a pathway involved in neuroinflammation and synaptic plasticity . While 1-(1,8-naphthyridin-2-yl)cyclopropanamine’s effects on neurological targets remain uncharacterized, its ability to cross the blood-brain barrier (predicted by logP ≈ 2.1) warrants further investigation.

Future Directions and Challenges

Target Identification

High-throughput screening and proteomic studies are needed to identify specific molecular targets. Computational docking suggests affinity for kinase domains (e.g., EGFR, PI3K) and G-protein-coupled receptors .

Synthetic Optimization

Improving synthetic yields and scalability remains critical. Flow chemistry and microwave-assisted synthesis could mitigate challenges associated with cyclopropane instability .

Preclinical Development

Prioritize in vivo efficacy studies in malaria and cancer models, coupled with toxicokinetic assessments. Co-crystallization with target proteins (e.g., PI3Kγ) will guide structure-based optimization.

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